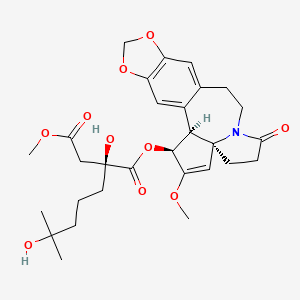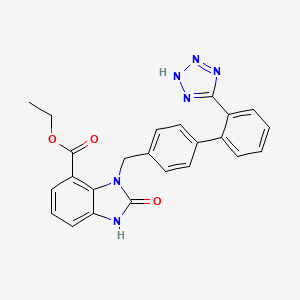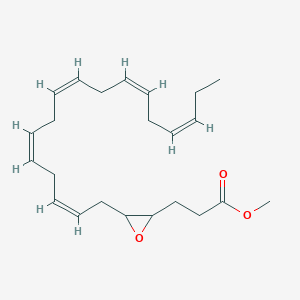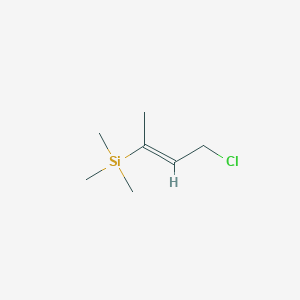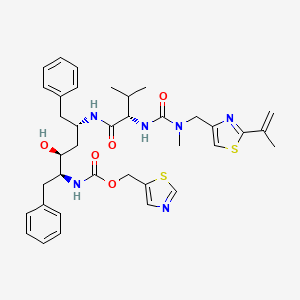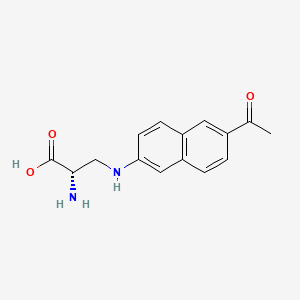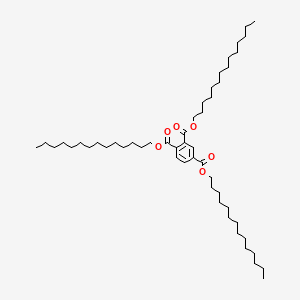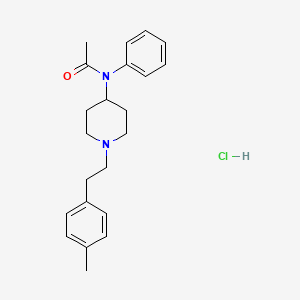![molecular formula C20H26N2O3 B570705 (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol CAS No. 117143-00-7](/img/structure/B570705.png)
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[222]octan-3-yl]ethanol is a chiral compound derived from quinidine, an alkaloid found in the bark of the cinchona tree
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol typically involves the reduction of quinidine. One common method is the catalytic hydrogenation of quinidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of biocatalysts, such as enzymes, to selectively reduce quinidine to this compound. This method offers advantages in terms of selectivity, yield, and environmental sustainability.
化学反応の分析
Types of Reactions
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH₄) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction can produce various dihydroquinidine derivatives.
科学的研究の応用
(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[22
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research has explored its potential as a therapeutic agent for treating certain medical conditions, such as arrhythmias.
Industry: In the pharmaceutical industry, (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol is used as an intermediate in the synthesis of various drugs.
作用機序
The mechanism of action of (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with ion channels and receptors, modulating their activity. For example, it may inhibit certain ion channels, leading to changes in cellular excitability and function. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Quinidine: The parent compound from which (1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol is derived.
Dihydroquinidine: A reduced form of quinidine with similar chemical properties.
10-Hydroxyquinidine: Another hydroxylated derivative of quinidine.
Uniqueness
This compound is unique due to its specific stereochemistry and hydroxylation pattern. This gives it distinct chemical and biological properties compared to other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis, and its hydroxyl group provides a site for further chemical modifications.
特性
CAS番号 |
117143-00-7 |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.439 |
IUPAC名 |
(1S)-1-[(2R,5R)-2-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-5-yl]ethanol |
InChI |
InChI=1S/C20H26N2O3/c1-12(23)17-11-22-8-6-13(17)9-19(22)20(24)15-5-7-21-18-4-3-14(25-2)10-16(15)18/h3-5,7,10,12-13,17,19-20,23-24H,6,8-9,11H2,1-2H3/t12-,13?,17+,19+,20-/m0/s1 |
InChIキー |
ZECCJJVLKCNRCN-DAVQJYAOSA-N |
SMILES |
CC(C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



